molecular formula C18H18FNO2 B5602552 N-(4-fluorophenyl)-4-phenyloxane-4-carboxamide

N-(4-fluorophenyl)-4-phenyloxane-4-carboxamide

Cat. No.: B5602552
M. Wt: 299.3 g/mol
InChI Key: MPGYHFOUANRRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-4-phenyloxane-4-carboxamide is a useful research compound. Its molecular formula is C18H18FNO2 and its molecular weight is 299.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-fluorophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is 299.13215698 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Synthetic Methodologies and Characterization

Researchers have explored various synthetic routes to create N-(4-fluorophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide and related compounds, focusing on improving yield, purity, and functionalization capabilities. For example, the development of new variants of the Migita reaction for carbon−sulfur bond formation highlights the synthetic accessibility of complex molecules containing the pyran carboxamide structure, which is crucial for further pharmaceutical applications (Norris & Leeman, 2008). Additionally, the synthesis and characterization of pyrazoline derivatives, including those with 4-fluorophenyl groups, emphasize the importance of structural analysis through techniques like X-ray diffraction and spectroscopy, providing a foundation for understanding the chemical behavior and potential applications of these compounds (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).

Medicinal Chemistry and Biological Activities

Anticancer Properties

The cytotoxic evaluation of pyrazole analogues, including those with 4-fluorophenyl substitutions, against breast cancer cell lines highlights the potential of these compounds in oncology. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the pyrazole core can significantly enhance anticancer activity, offering insights into drug design strategies for targeting cancer cells (Ahsan et al., 2018).

Antimicrobial and Antifungal Activities

Novel aromatic carboxamides containing a diphenylamine scaffold, related to the core structure of interest, have shown promise as antifungal agents. This research not only expands the potential applications of N-(4-fluorophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide analogues in agriculture but also provides a platform for the development of new antifungal compounds (Zhang et al., 2019).

Advanced Materials and Chemical Studies

Materials Science Applications

The exploration of rigid-rod polyamides and polyimides derived from related structural motifs underscores the utility of such compounds in creating advanced materials. These materials exhibit exceptional thermal and oxidative stability, making them suitable for high-performance applications in various industries (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

Properties

IUPAC Name

N-(4-fluorophenyl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-15-6-8-16(9-7-15)20-17(21)18(10-12-22-13-11-18)14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGYHFOUANRRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.